molecular formula C8H2F4N2O B6306211 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde, 95% CAS No. 898237-63-3

4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde, 95%

Cat. No. B6306211
CAS RN: 898237-63-3
M. Wt: 218.11 g/mol
InChI Key: VEZLRTLRRBQEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported. These compounds were synthesized by adopting a conventional method from cyclic β-keto esters . Another study reported the synthesis of 2-phenylbenzimidazoles using a simple process with high yield and efficiency .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde consists of a benzimidazole ring with four fluorine atoms and an aldehyde group .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde are not available, studies on similar compounds provide some insights. For instance, the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine resulted in the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole .

properties

IUPAC Name

4,5,6,7-tetrafluoro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4N2O/c9-3-4(10)6(12)8-7(5(3)11)13-2(1-15)14-8/h1H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZLRTLRRBQEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC2=C(N1)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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